Anazolene sodium

Description

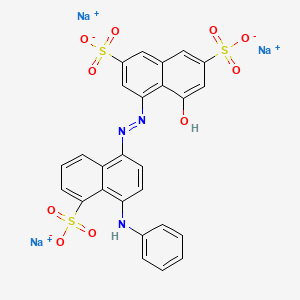

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

3861-73-2 |

|---|---|

Molecular Formula |

C26H19N3NaO10S3 |

Molecular Weight |

652.6 g/mol |

IUPAC Name |

trisodium;4-[(4-anilino-5-sulfonatonaphthalen-1-yl)diazenyl]-5-hydroxynaphthalene-2,7-disulfonate |

InChI |

InChI=1S/C26H19N3O10S3.Na/c30-23-14-18(41(34,35)36)12-15-11-17(40(31,32)33)13-22(25(15)23)29-28-20-9-10-21(27-16-5-2-1-3-6-16)26-19(20)7-4-8-24(26)42(37,38)39;/h1-14,27,30H,(H,31,32,33)(H,34,35,36)(H,37,38,39); |

InChI Key |

OIGCDJDTHOEGAB-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=C5C(=CC(=C4)S(=O)(=O)[O-])C=C(C=C5O)S(=O)(=O)[O-])C=CC=C3S(=O)(=O)[O-].[Na+].[Na+].[Na+] |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=C5C(=CC(=C4)S(=O)(=O)O)C=C(C=C5O)S(=O)(=O)O)C=CC=C3S(=O)(=O)O.[Na] |

Appearance |

Solid powder |

Other CAS No. |

3861-73-2 |

Pictograms |

Irritant |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Anazolene sodium; Anazolenum natricum; Acid Wool Blue RL; Wool Blue RL; NSC 47734; NSC-47734; NSC47734; |

Origin of Product |

United States |

Anazolene Sodium: Fundamental Research Classifications and Contexts

Anazolene (B1206848) Sodium as an Anionic Dye in Scientific Investigations

Anazolene sodium is classified as an anionic dye. This classification is significant in scientific investigations as it dictates the dye's behavior in solutions, particularly in interactions with charged species and surfaces. As an anionic compound, this compound carries a negative charge in aqueous solutions due to the presence of sulfonate groups in its structure.

Research involving this compound as an anionic dye includes studies on its interaction with various materials and its use in processes like adsorption and degradation studies. For instance, studies have investigated the adsorption of this compound onto different nanocomposites and modified materials to assess their effectiveness in dye removal from aqueous solutions. The anionic nature of the dye influences its electrostatic interactions with adsorbents, which is a key factor in the efficiency of removal processes.

Furthermore, this compound has been utilized in studies evaluating the performance of photocatalytic or sonocatalytic degradation processes. In these investigations, the dye serves as a model organic pollutant, and its degradation under different experimental conditions provides insights into the effectiveness and mechanisms of the treatment methods being studied. The decolorization efficiency of this compound solutions is often measured to quantify the extent of degradation. The sonocatalytic degradation of this compound has been studied using materials like dysprosium-doped CdSe nanostructures, showing high decolorization efficiency under specific conditions.

This compound within the Framework of Azo Dye Chemistry Research

This compound belongs to the class of azo dyes, which are synthetic organic dyes containing the azo functional group (-N=N-). Azo dyes constitute a large and diverse group of coloring agents used across various industries. Research within the framework of azo dye chemistry encompasses their synthesis, properties, and environmental impact, as well as methods for their remediation. Azo dyes are characterized by their color, which can span a range including yellow, orange, red, brown, and blue, depending on their specific structure.

Studies focusing on this compound within this framework often examine its chemical stability and its behavior under various chemical and physical treatments. For example, research has explored the sonocatalytic degradation of this compound as a model azo dye using synthesized dysprosium doped CdSe nanostructures, highlighting its use as a model compound for evaluating advanced oxidation processes aimed at treating wastewater containing azo dyes. These studies contribute to a broader understanding of how azo dyes can be broken down or removed from the environment. Another study investigated the rapid H₂O₂-promoted oxidation of this compound over a [BMIM]PF₆/Pt/γ-Al₂O₃ nanocatalyst, demonstrating promising catalytic activity for decolorization.

The interaction of anionic azo dyes, including compounds structurally related to this compound, with surfactants and other chemical species in solution is another area of research within azo dye chemistry. These investigations utilize techniques such as spectroscopy and surface tension measurements to understand the aggregation behavior and interactions of the dye molecules, which is relevant to their application and removal.

Paradigmatic Applications of this compound as a Research Probe

This compound serves as a research probe in various scientific contexts due to its distinct color and chemical properties. Its use as a probe allows researchers to monitor processes, visualize interactions, or quantify phenomena in different experimental setups.

One application involves its use in liquid-liquid extraction studies. This compound dye has been used to demonstrate and evaluate the efficiency of extraction processes, for instance, in microfluidic devices. A liquid-liquid extraction of this compound dye dissolved in an aqueous suspension has been performed to assess the capability of such systems. By observing the partitioning of the colored dye between different immiscible phases, researchers can assess the effectiveness of the extraction method.

Furthermore, this compound has been employed in studies investigating the biological activity of various agents or the environmental impact of pollutants. While specific biological or toxicological effects are outside the scope, the use of this compound as a marker or indicator in such research falls under its application as a research probe. For example, its degradation or interaction within biological or environmental systems can be monitored to understand the processes occurring. Photocatalytic performance has been evaluated for the removal of this compound dye compound and the treatment of biomedical waste, highlighting its use in environmental and biological research contexts.

The application of this compound as a model dye in degradation studies, as mentioned earlier, also exemplifies its role as a research probe. Its presence and subsequent decrease in concentration are easily detectable, making it a convenient indicator for evaluating the performance of catalytic or advanced oxidation processes designed to remove colored pollutants.

Here is a summary of decolorization efficiency data from a sonocatalytic degradation study using this compound as a model azo dye:

| Catalyst | Decolorization Efficiency (%) (after 90 min) |

| 2% Dy-doped CdSe | 91.32 |

| Undoped CdSe | 56.13 |

| Sonolysis (no catalyst) | 39.14 |

This table illustrates how this compound, as a research probe, helps quantify the effectiveness of different catalytic materials in the degradation of azo dyes.

Advanced Analytical and Degradation Methodologies in Anazolene Sodium Research

Adsorptive Removal and Isotherm Modeling of Anazolene (B1206848) Sodium

Adsorption is a widely used technique for the removal of dyes from water, involving the uptake of the pollutant onto the surface of a solid material. The effectiveness of an adsorbent is evaluated through kinetic and isotherm studies, which provide insights into the adsorption rate and capacity.

Kinetic Investigations of Anazolene Sodium Adsorption Processes

Kinetic studies are essential for understanding the rate at which this compound is adsorbed onto a material and identifying the rate-limiting step of the process. Research has investigated the kinetics of this compound adsorption on various materials. For instance, studies on the sonocatalytic degradation of this compound using doped nanoparticles have also touched upon adsorption as an initial step, with the degradation kinetics often following a pseudo-first-order model under various operational conditions researchgate.netsciexplore.ir. The pseudo-second-order model is frequently used to describe the adsorption kinetics of various substances, and it has been found to provide a suitable fit for experimental adsorption kinetic data in many systems, irrespective of the adsorbent and adsorbate type nih.gov.

Optimization Strategies for this compound Adsorption

Optimizing adsorption processes for this compound removal involves identifying the most favorable conditions to achieve high removal efficiency. Factors such as adsorbent dosage, initial dye concentration, contact time, pH, and temperature can significantly influence the adsorption capacity and rate. Studies on the sonocatalytic degradation of this compound have explored the impact of parameters like catalyst dosage and initial this compound concentration on the process efficiency, which includes the initial adsorption step researchgate.net. Higher catalyst dosages can lead to more active sites for adsorption and degradation, although excessive amounts may cause aggregation researchgate.net. Optimizing these parameters is crucial for maximizing the removal of this compound.

Advanced Oxidation Processes (AOPs) for this compound Decomposition

Advanced Oxidation Processes (AOPs) are powerful techniques that utilize highly reactive species, primarily hydroxyl radicals (•OH), to degrade organic contaminants in water researchgate.netnih.govufz.de. AOPs are considered promising for treating non-biodegradable organic pollutants like this compound due to their robustness and versatility researchgate.net.

Photocatalytic Degradation of this compound

Photocatalytic degradation, a type of AOP, involves the use of semiconductor photocatalysts activated by light to generate reactive species that break down organic molecules. This method has been applied to the degradation of this compound.

Mechanistic Pathways in this compound Photodegradation

The photocatalytic degradation of this compound typically involves the generation of electron-hole pairs on the surface of the semiconductor photocatalyst upon light irradiation researchgate.net. These charge carriers then react with water and dissolved oxygen to produce reactive species such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O2⁻) researchgate.netresearchgate.net. These radicals are highly reactive and attack the this compound molecules, leading to their decomposition. Studies using radical scavengers have indicated that free radicals play a controlling role in the degradation mechanism researchgate.net. The specific mechanistic pathways can vary depending on the photocatalyst used and the reaction conditions sciexplore.irwwjournal.irdntb.gov.uadntb.gov.ua. For instance, sonocatalysis, which combines ultrasound with photocatalysis, can enhance the degradation by promoting mass transfer and generating additional reactive species through acoustic cavitation researchgate.net.

Development and Performance of Advanced Photocatalysts for this compound

The development of efficient photocatalysts is crucial for the successful photocatalytic degradation of this compound. Various nanomaterials and composite structures have been investigated for this purpose sciexplore.irwwjournal.irdntb.gov.ua. For example, studies have explored the use of doped nanoparticles, such as dysprosium-doped CdSe nanostructures, which have shown significant sonocatalytic performance for this compound degradation researchgate.netresearchgate.net. Noble metal-supported catalysts, like Pd-doped WO3 nanoribbons on graphene, have also been developed and tested for their photocatalytic activity in degrading dyes like Acid Blue 92 wwjournal.ir. The performance of these photocatalysts is evaluated based on their degradation efficiency, reaction rate, and reusability researchgate.net. Factors like the band gap of the semiconductor, surface area, and the presence of co-catalysts or dopants can significantly influence their photocatalytic activity researchgate.netwwjournal.ir.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 19731 |

| Acid Blue 92 | 19731 |

| Sodium | 5360545 |

Data Tables

Based on the search results, specific quantitative data suitable for comprehensive data tables across all outlined sections is limited in the provided snippets. However, some performance data for photocatalytic degradation is available.

Table 1: Sonocatalytic Degradation Efficiency of this compound

| Catalyst | Process | Decolorization Efficiency (%) (90 min) |

| 2% Dy-doped CdSe | Sonocatalysis | 91.32 researchgate.netresearchgate.net |

| Undoped CdSe | Sonocatalysis | 56.13 researchgate.netresearchgate.net |

| - | Sonolysis | 39.14 researchgate.netresearchgate.net |

Note: Data extracted from research on sonocatalytic degradation, which includes aspects of AOPs.

Sonocatalytic Degradation of this compound

Sonocatalytic degradation is an advanced oxidation process that utilizes the synergistic effect of ultrasound irradiation and a catalyst to enhance the breakdown of pollutants in water. This method has been applied to the degradation of various dye pollutants, including this compound. mdpi.com Studies have shown that sonocatalytic degradation of this compound is more efficient than sonolysis alone. researchgate.netnih.gov

Principles of Acoustic Cavitation and Radical Generation in Sonocatalysis of this compound

Acoustic cavitation is a fundamental phenomenon in sonocatalysis. High-intensity sound waves generate microscopic bubbles in a liquid medium. semanticscholar.org These bubbles undergo formation, growth, and intense collapse under the compression-rarefaction cycles of the ultrasound. mdpi.comsemanticscholar.org The collapse of these cavitation bubbles creates localized "hot spots" with extremely high temperatures and pressures. mdpi.comsemanticscholar.org

During the cavity collapse, water molecules can undergo thermal dissociation, leading to the generation of reactive species, primarily hydroxyl radicals (•OH). mdpi.comsemanticscholar.org These highly reactive radicals play a crucial role in the degradation of pollutants like this compound by attacking and breaking down the dye molecules. researchgate.netsemanticscholar.org The enhanced activity of cavitation in the presence of a catalyst can lead to an increased number of active hydroxyl radical generations, thereby improving the degradation efficiency. mdpi.com

Engineering of Nanostructured Catalysts for Enhanced Sonodegradation of this compound

The use of nanostructured catalysts significantly enhances the sonocatalytic degradation of this compound. Nanoparticles provide a high surface area and a greater number of active sites, which can increase the rate of hydroxyl radical production and facilitate the degradation process. researchgate.net

Research has demonstrated the effectiveness of synthesized dysprosium-doped CdSe nanostructures as catalysts for the sonocatalytic degradation of this compound. researchgate.netnih.govncats.io Studies have shown that 2% Dy-doped CdSe nanoparticles exhibit superior sonocatalytic performance compared to undoped CdSe and sonolysis alone. researchgate.netnih.gov The decolorization efficiency of sonocatalysis with 2% Dy-doped CdSe was reported to be significantly higher after a specific reaction time. researchgate.netnih.gov

The synthesis and characterization of these nanostructured catalysts are crucial for optimizing their performance. Techniques such as SEM, XRD, FT-IR, XPS, and BET methods are employed to verify the successful preparation and characterize the properties of the doped catalysts. researchgate.netnih.gov

Influence of Environmental and Operational Parameters on this compound Sonocatalysis

Several environmental and operational parameters can influence the efficiency of this compound sonocatalytic degradation. These parameters include dopant concentration in the catalyst, catalyst dosage, ultrasonic power, presence of dissolved gasses, and initial this compound concentration. researchgate.netnih.gov

Studies have indicated that increasing the dopant concentration, catalyst dosage, and ultrasonic power can enhance the sonocatalytic degradation of this compound. researchgate.netnih.gov Higher catalyst dosages generally lead to more active sites and increased radical production, although excessive amounts can cause aggregation and hinder ultrasound transmission. researchgate.net Similarly, increased ultrasonic power can lead to more intense cavitation and radical generation. mdpi.com The presence of dissolved gasses can also influence cavitation and degradation efficiency. researchgate.netnih.gov Conversely, increasing the initial concentration of this compound can decrease the degradation efficiency due to a higher pollutant load competing for the available radicals and active sites. researchgate.netnih.gov

The effect of operational parameters like ultrasound duty cycle has also been investigated in sonocatalytic degradation processes, showing that optimizing the duty cycle can significantly improve the degradation rate by enhancing cavitation activity and hydroxyl radical generation. mdpi.com The addition of oxidants like H₂O₂ can further increase the degradation efficiency. mdpi.com

Identification and Characterization of this compound Degradation By-products

Identifying and characterizing the degradation by-products of this compound is essential for understanding the degradation pathways and assessing the environmental impact of the process. During sonocatalytic degradation, this compound is broken down into various intermediate products. researchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique used for the identification and characterization of these degradation by-products. researchgate.netnih.govresearchgate.netresearchgate.net By separating the complex mixture of by-products and obtaining their mass spectra, researchers can elucidate their structures and propose degradation mechanisms. Studies on the sonocatalytic degradation of this compound have utilized GC-MS to identify the various degradation by-products formed during the process. researchgate.netnih.govresearchgate.net The identification of these by-products provides valuable insights into how the this compound molecule is fragmented under sonocatalytic conditions and the potential persistence or transformation of these intermediates in the environment.

Separation Science and Mass Spectrometry in this compound Analysis

Separation science techniques, particularly chromatography, coupled with mass spectrometry, are indispensable tools for the analysis of this compound in various matrices. These techniques allow for the separation, identification, and quantification of this compound and its related substances, including degradation products.

Chromatographic Techniques for this compound Research

Chromatographic techniques are widely used in the analysis of this compound due to their ability to separate complex mixtures. High-Performance Liquid Chromatography (HPLC) is a common method employed for the analysis of this compound. sielc.comomicsonline.org Reverse phase HPLC methods with specific columns and mobile phases containing acetonitrile, water, and an acid (like phosphoric acid or formic acid for MS compatibility) have been developed for the analysis of this compound. sielc.com These methods allow for the separation and determination of this compound with good linearity, accuracy, and precision. omicsonline.org

Different types of stationary phases, such as reverse-phase columns with low silanol (B1196071) activity, are utilized to achieve effective separation of this compound. sielc.com The mobile phase composition, flow rate, and detection wavelength are optimized to achieve optimal chromatographic separation and detection. omicsonline.org

Chromatographic techniques are not only used for the quantitative determination of this compound but also for the isolation of impurities and the analysis of degradation products. sielc.comlabinsights.nl Ultra-performance liquid chromatography (UPLC) offers faster analysis times with smaller particle columns. sielc.com

Coupling chromatographic techniques with mass spectrometry provides enhanced capabilities for the identification and characterization of this compound and its transformation products. LC-MS and LC-MS/MS techniques are powerful tools for obtaining molecular weight and structural information, which is crucial for confirming the identity of the parent compound and its degradation by-products. labinsights.nlunesp.brqueensu.cashim-pol.pl The use of mass spectrometry allows for high sensitivity and specificity in the analysis of this compound in complex samples. shim-pol.plcopernicus.org

Table 1: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 23700904 |

| Dysprosium | 23976 |

| Cadmium selenide | 14783 |

| Hydrogen peroxide | 784 |

| Acetonitrile | 6342 |

| Phosphoric acid | 1001 |

| Formic acid | 302 |

Interactive Data Table Example (Illustrative - Based on search result snippets):

While detailed quantitative data tables for this compound degradation under varying parameters were mentioned in the search results researchgate.netnih.gov, the specific numerical data points were not consistently presented in a format suitable for direct extraction into a comprehensive interactive table without accessing the full papers. However, based on the descriptions, a conceptual table illustrating the effect of a parameter could be presented as follows:

| Parameter (e.g., Catalyst Dosage) | Value 1 | Value 2 | Value 3 |

| This compound Degradation (%) | Data 1 | Data 2 | Data 3 |

Liquid-Liquid Extraction Applications in this compound Systems

Liquid-liquid extraction (LLE) is a fundamental separation technique widely employed in analytical chemistry and chemical processing to partition compounds between two immiscible liquid phases based on their differential solubilities. While liquid-liquid extraction is a broad methodology applied to numerous substances, research involving this compound has utilized this technique in specific contexts, particularly in the study and development of extraction systems. scioninstruments.comwikipedia.org

One application where this compound has been involved in liquid-liquid extraction systems is in the evaluation of microfluidic devices designed for such separations. In one study, this compound dye was used as a model compound to demonstrate the efficacy of a Slippery Liquid Infused Porous Surface (SLIPS) based digital microfluidic device for liquid-liquid extraction. queensu.ca The dye was initially dissolved in an aqueous suspension, and a droplet of this solution was subjected to extraction using 1-octanol (B28484) as the organic solvent. queensu.ca This setup allowed for the investigation of droplet manipulation and mixing on the microfluidic chip to enhance the extraction process. queensu.ca

The use of this compound in such studies is often aimed at understanding the partitioning behavior of compounds between phases and determining key parameters like the partition coefficient (logP). scioninstruments.comqueensu.ca The partition coefficient is a ratio describing how a chemical partitions itself between two immiscible solvents at equilibrium, providing insight into its lipophilicity or hydrophilicity. scioninstruments.com In the context of the microfluidic extraction experiment using this compound, determining its partition coefficient was a stated objective, highlighting the dye's utility as a probe molecule for evaluating extraction efficiency and the fundamental principles of partitioning in novel systems. queensu.ca

While this compound has been employed in these specific experimental setups to study and validate liquid-liquid extraction methodologies, detailed research findings focusing solely on the extraction of this compound itself from complex matrices for its own purification or quantitative analysis using conventional large-scale liquid-liquid extraction methods were not extensively detailed in the provided sources. The available information primarily illustrates its role as a marker or test substance in the development and assessment of extraction techniques, particularly in the realm of microscale or novel extraction platforms.

Due to the nature of the available information, which focuses on this compound as a component in studies evaluating extraction methods rather than providing specific data on its extraction as a target analyte under varying conditions (e.g., different solvents, pH, temperature, or multiple extraction stages), it is not possible to generate detailed data tables specifically quantifying the extraction efficiency or partitioning of this compound itself across a range of parameters based solely on the provided text.

Mechanistic and Interactional Studies of Anazolene Sodium in Research Systems

Unraveling Anazolene (B1206848) Sodium Decomposition Pathways

The decomposition of Anazolene sodium has been investigated in various research contexts, particularly in the development of degradation methods for environmental remediation. Studies have explored its breakdown under different conditions, including sonocatalytic and oxidation processes. researchgate.netresearchgate.netmdpi.com

Investigation of Reactive Oxygen Species as Primary Degradation Mediators

Reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂•⁻), have been identified as key mediators in the degradation of this compound in certain systems. Research into sonocatalytic degradation, for instance, highlights the role of ROS produced under the influence of acoustic fields or through the activation of semiconductors. researchgate.netmdpi.com In H₂O₂-promoted oxidation processes, the generation of peroxo-intermediates and hydroxyl radicals is considered responsible for attacking and oxidizing organic molecules like this compound. Studies using radical scavengers have further indicated that free radicals play a controlling role in the degradation mechanism of the dye. researchgate.net

Kinetic Rate Constant Determination and Reaction Pathway Elucidation

Kinetic studies have been conducted to understand the rate and mechanism of this compound degradation. In some oxidative processes, the degradation of this compound has been shown to follow first-order kinetics. researchgate.net For example, in a study involving H₂O₂-promoted oxidation over a nanocatalyst, the reaction followed first-order kinetics with a determined rate constant of 0.45 min⁻¹ under optimized conditions. The proposed mechanism in such systems often involves the generation of reactive species like •OH and HO₂ radicals, which attack the dye molecules. The efficiency of the degradation process can be influenced by factors such as catalyst dosage, initial dye concentration, and the presence of oxidizing agents like hydrogen peroxide. researchgate.net While specific detailed reaction pathways detailing every intermediate may vary depending on the degradation method, the involvement of radical species in breaking down the dye structure is a recurring theme in these mechanistic studies. researchgate.nethhu.edu.cn

Biological Interactions of this compound in Model Systems (Non-Clinical/In Vitro Research)

Research using plant models has explored the biological interactions of this compound, particularly in the context of stress responses.

Induction of Oxidative Stress Responses (e.g., Reactive Oxygen Species Generation) in Plant Models

Exposure to certain substances, including salts and other environmental stressors, is known to induce oxidative stress in plants, often characterized by the overproduction of reactive oxygen species. researchgate.netmdpi.commdpi.comfrontiersin.orgnih.gov While direct studies specifically detailing this compound's induction of ROS generation in plant models were not extensively found, the compound contains sodium tcichemicals.commdpi.com, and high sodium concentrations in the substrate are known to cause oxidative stress in plants due to redox imbalance between ROS and antioxidants. researchgate.net This suggests a potential for this compound, through its sodium component, to contribute to oxidative stress in plant systems, leading to the formation of ROS. Oxidative stress can lead to cellular damage if the production of ROS exceeds the plant's detoxification capacity. mdpi.commdpi.comnih.gov

Modulation of Antioxidant Enzyme Activity (e.g., Superoxide Dismutase) in response to this compound

Plants possess enzymatic antioxidant defense systems, including enzymes like superoxide dismutase (SOD), catalase (CAT), and peroxidases, which play a crucial role in scavenging excess ROS and maintaining cellular homeostasis under stress conditions. researchgate.netfrontiersin.orgnih.govfrontiersin.orgscielo.org.mx SOD, for instance, catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide. frontiersin.orgnih.govnih.govwikipedia.org While specific studies on this compound's direct modulation of antioxidant enzyme activity in plants were not prominently available in the search results, research on plant responses to stress-inducing agents (such as heavy metals or salinity, which can be linked to the sodium component of this compound) demonstrates that the activity of these enzymes, including SOD, can be significantly altered. researchgate.netscielo.org.mx For example, studies on cadmium stress in Phaseolus vulgaris plants showed increased SOD activity at lower cadmium concentrations, followed by a decrease at higher concentrations. scielo.org.mx This indicates that plant antioxidant enzyme activity is modulated in response to stress, and it is plausible that this compound could elicit similar responses due to its chemical composition and potential to induce stress.

Effects on Plant Growth and Developmental Parameters

High concentrations of sodium in the substrate are known to negatively impact plant growth and development. ucanr.edunih.govnih.govmdpi.comcropnuts.com Excessive salts in the soil can impede water uptake, cause wilting, stunt growth, and lead to symptoms like necrosis of leaf tips and premature leaf drop. ucanr.edunih.govmdpi.comcropnuts.com The accumulation of sodium in plant tissues can disrupt cellular biochemistry and lead to reduced biomass accumulation. nih.gov Given that this compound contains sodium tcichemicals.commdpi.com, it is expected that exposure to this compound in research systems, particularly at higher concentrations, could similarly affect plant growth and developmental parameters by inducing salt stress and its associated physiological consequences. ucanr.edunih.govnih.govmdpi.comcropnuts.com The severity of these effects can vary depending on the plant species and the concentration of the substance. ucanr.edunih.gov

Research Applications of Anazolene Sodium Across Scientific Disciplines

Environmental Science and Remediation Technologies

The textile industry is a significant source of water pollution, discharging hazardous colored wastewater containing dyes that are often resistant to traditional treatment methods. mdpi.com Anazolene (B1206848) sodium, as a representative anionic azo dye, is frequently used in research to evaluate novel and greener degradation methods aimed at treating such industrial effluents. chemsrc.commdpi.com

Anazolene Sodium as a Model Pollutant in Wastewater Treatment Research

This compound serves as a model pollutant in studies exploring advanced oxidation processes (AOPs) and catalytic degradation techniques for wastewater treatment. Researchers investigate its removal efficiency using various catalysts and methods.

Sonocatalytic degradation, which utilizes ultrasound in conjunction with a catalyst, has been reported as an effective approach for degrading dye pollutants like this compound. mdpi.comresearchgate.net Studies have shown that using dysprosium (Dy)-doped CdSe nanostructures as a catalyst significantly enhances the sonocatalytic degradation of this compound compared to sonolysis alone or using undoped CdSe. researchgate.netresearchgate.net For instance, one study reported decolorization efficiencies of 91.32% with 2% Dy-doped CdSe, 56.13% with undoped CdSe, and 39.14% with sonolysis after 90 minutes. researchgate.netresearchgate.net The sonocatalytic degradation efficiency is influenced by factors such as dopant concentration, catalyst dosage, ultrasonic power, dissolved gasses, and initial dye concentration. researchgate.net The mechanism often involves the generation of free radicals. researchgate.net

Another approach involves the use of photocatalytic materials under visible light irradiation for the removal of this compound. Novel nanostructures, such as Ag@Ag2MoO4 decorated polyoxomolybdate/C3N4, have demonstrated good photocatalytic performance for removing this compound dye. researchgate.netresearchgate.net

Adsorption processes using nanoparticles have also been explored for the removal of this compound. Neodymium(III) oxide (Nd2O3) nanoparticles have shown potential for adsorbing Acid Blue 92 from aqueous solutions. mdpi.com The adsorption process is influenced by parameters such as solution pH, adsorbent dosage, initial dye concentration, and contact time. mdpi.com Optimal conditions in one study using Nd2O3 nanoparticles resulted in 90.70% AB92 removal. mdpi.com The adsorption was found to be more favorable in acidic environments, likely due to electrostatic attractions between the negatively charged dye and the positively charged adsorbent surface. mdpi.com

Catalytic oxidation using hydrogen peroxide (H2O2) over specific nanocatalysts is another method investigated for this compound decolorization. A study utilizing a [BMIM]PF6/Pt/γ-Al2O3 nanocatalyst demonstrated promising catalytic activity for the H2O2-promoted oxidation of this compound in the aqueous phase. The ionic liquid layer on the surface of the catalyst played a role in its performance and reusability.

Here is a summary of research findings on this compound degradation:

| Method | Catalyst / Adsorbent | Key Finding | Reference |

| Sonocatalytic Degradation | 2% Dy-doped CdSe nanoparticles | 91.32% decolorization efficiency in 90 min. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

| Photocatalytic Degradation | Ag@Ag2MoO4/polyoxomolybdate/C3N4 | Good performance for removing this compound dye. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

| Adsorption | Nd2O3 nanoparticles | 90.70% removal efficiency under optimal conditions. mdpi.com | mdpi.com |

| H2O2-promoted Oxidation | [BMIM]PF6/Pt/γ-Al2O3 nanocatalyst | Promising catalytic activity and reusability. |

Phytoremediation Strategies for this compound Contamination

Phytoremediation, the use of plants to remove or degrade pollutants, has been explored as an environmentally friendly approach for treating water contaminated with this compound. Duckweed (Lemna minor L.) has shown potential for the degradation of C.I. Acid Blue 92. chemsrc.commoleculardepot.com Studies using duckweed have investigated the effects of this compound concentration on plant growth, finding that concentrations of 10 and 20 mg/L can affect the relative growth rate and reduce the relative frond number. chemsrc.com Phytoremediation studies also evaluate the activity of antioxidant enzymes in plants exposed to the dye and identify intermediate degradation products. chemsrc.commoleculardepot.com Pennywort (Hydrocotyle vulgaris) is another plant that has been studied for its potential in the phytoremediation of anionic dyes like C.I. Acid Blue 92. moleculardepot.com

Advanced Analytical Chemistry Method Development

This compound's chromophoric properties make it suitable for use in the development of analytical methods, particularly in chemical sensing and diagnostic test elements for research purposes.

Role of this compound in Chemical Sensor Research

While direct research specifically on this compound's role in chemical sensors was not extensively found, its properties as a dye and its use in various chemical applications suggest potential in this area. Dyes are commonly used as indicators in chemical sensors due to their ability to change color or fluorescence in response to specific analytes or environmental changes. Given that this compound is used as a molecular tool for various chemical applications, it could potentially be integrated into sensor designs where a visual or spectroscopic response to a chemical event is required. moleculardepot.com

Integration into Diagnostic Test Elements for Research Applications

This compound has been mentioned in the context of diagnostic test elements, particularly in research related to detecting conditions characterized by abnormal pH or the presence of volatile amines in aqueous fluids. google.com It is listed as a pH indicator in patents describing test elements for clinical use. google.com While the primary focus of these applications might be diagnostic, the research and development of such test elements involve fundamental studies in chemical interactions and indicator performance, which fall under research applications. The use of this compound in these elements leverages its color-changing properties in response to pH shifts, a common principle in many research-phase diagnostic assays. google.com

Materials Science and Catalysis Research

This compound is relevant in materials science and catalysis research, primarily as a target molecule for evaluating the performance of newly developed catalytic materials. As highlighted in the environmental science section, various nanomaterials and catalysts, such as Dy-doped CdSe nanostructures, Ag@Ag2MoO4/polyoxomolybdate/C3N4, Nd2O3 nanoparticles, and [BMIM]PF6/Pt/γ-Al2O3 nanocatalysts, are synthesized and tested for their ability to degrade or remove this compound from water. mdpi.comresearchgate.netresearchgate.netresearchgate.net This demonstrates its role in the research and development of advanced materials for catalytic applications, particularly in the field of environmental remediation. The synthesis and characterization of these materials are core aspects of materials science research, and this compound serves as a benchmark substrate to evaluate their catalytic efficiency under various conditions.

Design and Synthesis of Catalytic Materials for this compound Degradation

The degradation of organic dyes like this compound is a significant area of research, particularly in the context of wastewater treatment. Various catalytic materials have been designed and synthesized to effectively break down this compound.

One approach involves heterogeneous sonocatalytic degradation, where ultrasound is used in conjunction with a catalyst. Studies have investigated the use of dysprosium-doped CdSe nanostructures for the sonocatalytic degradation of this compound. Undoped and Dy-doped CdSe nanoparticles were synthesized and characterized, with the 2% Dy-doped CdSe exhibiting enhanced sonocatalytic performance compared to sonolysis alone and undoped CdSe researchgate.netmendeley.comnih.gov. The decolorization efficiency after 90 minutes was notably higher with the doped catalyst researchgate.netmendeley.comnih.gov. The sonocatalytic degradation efficiency was found to increase with factors such as dopant concentration, catalyst dosage, ultrasonic power, and dissolved gases, while decreasing with increasing initial this compound concentration mendeley.comnih.gov. The mechanism is suggested to involve free radicals, as the addition of radical scavengers like chloroform, sulfate, chloride, and ethanol (B145695) decreased the decolorization efficiency mendeley.comnih.gov. The reusability of the catalyst was also reported mendeley.comnih.gov.

Another catalytic approach involves the rapid H₂O₂-promoted oxidation of this compound using nanocatalysts. A highly mesoporous Pt-contained γ-Al₂O₃ nanostructure, prepared by a combined sol-gel pyrolysis method, has been investigated for this purpose . Decorating the surface of the γ-Al₂O₃ with 1-Butyl-3-methylimidazolium hexafluorophosphate (B91526) ([BMIM]PF₆) ionic liquid was found to enhance the sorption capacity and prevent poisoning of the catalytic active sites, leading to improved catalytic activity compared to the undecorated Pt/γ-Al₂O₃ . The prepared nanocatalysts demonstrated promising catalytic activity towards the oxidation of this compound in the presence of hydrogen peroxide .

Research also explores polyoxometalates (POMs) for catalytic dye degradation. Cobalt-based polyoxometalates (CoV-POMs) have been synthesized and shown to enhance the catalytic activation of peroxymonosulphate (PMS) for the degradation of dye solutions researchgate.net. While the specific dye mentioned in this context is not this compound, it highlights the broader research into catalytic materials for dye degradation, a field in which this compound serves as a relevant model compound researchgate.net.

Data on decolorization efficiency from a sonocatalytic degradation study are presented below:

| Catalyst | Process | Decolorization Efficiency (90 min) |

| 2% Dy-doped CdSe | Sonocatalysis | 91.32% |

| Undoped CdSe | Sonocatalysis | 56.13% |

| Not Applicable | Sonolysis alone | 39.14% |

Biological Probes and Imaging Research (Excluding Clinical Human Applications)

This compound has found limited application as a staining agent in certain biological research techniques, although its use in this context appears less prevalent than its role as a model compound in degradation studies.

One historical application mentioned is the use of this compound staining of whole-cell proteins in epidemiological typing methods for fungal pathogens like Candida species psu.edu. However, variations in the banding patterns obtained were not sufficient for distinguishing strains within a given species psu.edu. This suggests that while it could produce characteristic patterns, its utility for fine-grained differentiation at the strain level was limited psu.edu.

Beyond direct staining applications, research involving "sodium" in the context of biological imaging primarily focuses on Sodium Magnetic Resonance Imaging (²³Na-MRI). This technique is used to non-invasively quantify tissue sodium concentration and study sodium distribution in various biological tissues and conditions frontiersin.orgchop.eduresearchgate.netnih.gov. ²³Na-MRI has applications in brain research, particularly in understanding the role of sodium in neuronal function and neurological disorders like multiple sclerosis frontiersin.orgchop.eduresearchgate.net. It is also being explored for its utility in studying conditions like lipedema and lymphedema by visualizing salt retention in adipose tissue philips.com.pk, and in assessing renal function by examining the corticomedullary sodium gradient researchgate.net. While this research involves the imaging of sodium ions, it is distinct from the properties and applications of this compound as a molecule itself. However, the mention of "sodium" in biological imaging research highlights the broader scientific interest in this element within biological systems.

Comparative Research Paradigms Involving Anazolene Sodium

Inter-Methodological Comparisons in Anazolene (B1206848) Sodium Degradation Efficiency

Studies have compared the effectiveness of different methods for the degradation of Anazolene sodium, particularly in the context of wastewater treatment due to its use as a dye. Sonocatalytic degradation, which combines ultrasound with a catalyst, has shown promising results. For instance, the sonocatalytic degradation of this compound using synthesized dysprosium (Dy) doped CdSe nanostructures demonstrated higher efficiency compared to sonolysis alone. researchgate.netresearchgate.net

A study comparing sonocatalysis with 2% Dy-doped CdSe, undoped CdSe, and sonolysis after 90 minutes reported decolorization efficiencies of 91.32%, 56.13%, and 39.14%, respectively. researchgate.netresearchgate.net This highlights the significant enhancement in degradation achieved by incorporating a catalyst in the sonication process. The efficiency of sonocatalytic degradation is influenced by factors such as dopant concentration, catalyst dosage, ultrasonic power, and initial dye concentration. researchgate.netresearchgate.net The mechanism is believed to involve the generation of free radicals. researchgate.netresearchgate.net

Another comparative study investigated the sonocatalytic degradation of Acid Blue 92 (this compound) using pure and neodymium (Nd)-doped ZnO nanoparticles. researchgate.net After 150 minutes, the degradation efficiency with 1% Nd-doped ZnO nanoparticles was 86.20%, compared to 62.92% for pure ZnO and 45.73% for sonication alone. researchgate.net This further supports the effectiveness of doped nanoparticles in enhancing the sonocatalytic degradation of this compound.

| Method | Catalyst/Conditions | Time (min) | Decolorization Efficiency (%) | Citation |

| Sonocatalysis | 2% Dy-doped CdSe | 90 | 91.32 | researchgate.netresearchgate.net |

| Sonocatalysis | Undoped CdSe | 90 | 56.13 | researchgate.netresearchgate.net |

| Sonolysis | N/A | 90 | 39.14 | researchgate.netresearchgate.net |

| Sonocatalysis | 1% Nd-doped ZnO | 150 | 86.20 | researchgate.net |

| Sonocatalysis | Pure ZnO | 150 | 62.92 | researchgate.net |

| Sonication | N/A | 150 | 45.73 | researchgate.net |

| Adsorption | Nd₂O₃ nanoparticles | 50 | 90.70 | researchgate.netmdpi.com |

| Photocatalytic degradation and mineralisation | Supported and suspended nano-TiO₂ | Not specified | Comparative study mentioned | orcid.orgiau.ir |

Photocatalytic degradation is another method explored for the treatment of this compound. Comparative studies have been conducted on the photocatalytic degradation and mineralisation of azo dyes, including this compound, using materials like supported and suspended nano-TiO₂ under UV and sunlight irradiations. orcid.orgiau.ir Additionally, novel photocatalytic nanostructures, such as Ag@Ag₂MoO₄ decorated polyoxomolybdate/C₃N₄, have been evaluated for the removal of this compound dye under visible light. researchgate.netresearchgate.net

Adsorption has also been investigated as a method for removing this compound from aqueous solutions. A study utilizing Neodymium(III) oxide nanoadsorbents achieved a removal efficiency of 90.70% under optimal conditions (pH 3.15, 138.5 mg/L initial concentration, 0.83 g/L adsorbent dosage, and 50 minutes contact time). researchgate.netmdpi.com

Cross-System Analyses of this compound Behavior in Diverse Research Contexts

This compound's behavior has been analyzed in various research contexts beyond just degradation studies. Its properties make it relevant in different scientific applications. For example, this compound has been used as a model dye in studies investigating liquid-liquid extraction techniques. queensu.ca In one instance, a liquid-liquid extraction of this compound dye was performed using a magnetically actuated digital microfluidic device incorporating a superhydrophobic-like surface (SLIPS) to determine its partition coefficient. queensu.ca This demonstrates its utility in evaluating the efficiency of separation processes in microfluidic systems.

While not directly focused on this compound's chemical behavior, its use as a model compound in diverse experimental setups, such as evaluating the performance of catalysts or separation techniques, falls under cross-system analysis. Studies on the sonocatalytic degradation using different doped nanoparticles (CdSe, ZnO) exemplify analyzing its behavior under varying catalytic environments. researchgate.netresearchgate.net

Comparative Studies on the Environmental Fate of this compound

The environmental fate of this compound is a critical area of study, particularly given its potential release into wastewater as a dye. Research in this area often involves evaluating its persistence and transformation in different environmental compartments and under various conditions.

Studies on the degradation of this compound using methods like sonocatalysis and photocatalysis are directly relevant to its environmental fate, as these processes aim to break down the compound into less harmful substances. researchgate.netresearchgate.netresearchgate.netresearchgate.net The identification of degradation by-products using techniques like GC-MS provides insight into the transformation pathways of this compound in the environment. researchgate.net

The persistence of azo dyes, including this compound (Acid Blue 92), in the natural environment is a concern due to their complex structure containing azo bonds, sulfonic groups, and aromatic rings, which makes them resistant to natural decomposition. researchgate.net This resistance underscores the importance of developing effective treatment methods to mitigate their environmental impact. Research into the adsorption of this compound onto materials like Nd₂O₃ nanoparticles also contributes to understanding potential methods for its removal from contaminated water, thereby influencing its fate in aquatic environments. researchgate.netmdpi.com

Comparative studies on the environmental fate might involve assessing the degradation rates of this compound in different environmental matrices (e.g., water, soil) or under varying environmental conditions (e.g., pH, temperature, presence of other pollutants). While specific comparative studies solely focused on the environmental fate across multiple environmental compartments were not extensively detailed in the search results, the degradation and removal studies provide foundational data for understanding how this compound might persist or be transformed in the environment. The broader context of research on the environmental impact and management of dyes and biomedical waste highlights the importance of understanding the fate of compounds like this compound once released into the environment. researchgate.netyok.gov.tr

Future Research Trajectories and Emerging Opportunities in Anazolene Sodium Studies

Innovations in Advanced Degradation Technologies for Anazolene (B1206848) Sodium

Research into the degradation of Anazolene sodium is primarily driven by environmental concerns related to dye pollutants in wastewater. Advanced Oxidation Processes (AOPs) are a key area of investigation for the effective removal of recalcitrant organic contaminants like this compound researchgate.netmdpi.comnih.gov. Sonocatalytic and photocatalytic degradation using various nanomaterials have shown promising results.

Studies have demonstrated the effectiveness of heterogeneous sonocatalytic degradation of this compound using synthesized dysprosium (Dy)-doped CdSe nanostructures. This process involves the use of ultrasound in conjunction with a catalyst to enhance the breakdown of the dye molecules researchgate.netresearchgate.netnih.gov. The decolorization efficiency of sonocatalysis with 2% Dy-doped CdSe nanoparticles was significantly higher compared to sonolysis alone or undoped CdSe researchgate.netnih.gov. After 90 minutes, the decolorization efficiency reached 91.32% with the 2% Dy-doped CdSe, compared to 56.13% for undoped CdSe and 39.14% for sonolysis researchgate.netnih.gov.

Key parameters influencing the sonocatalytic degradation efficiency of this compound include the dopant concentration, catalyst dosage, ultrasonic power, dissolved gases, and the initial concentration of this compound researchgate.netnih.gov. Increasing the dopant and catalyst dosage, as well as ultrasonic power, generally leads to enhanced degradation researchgate.netnih.govresearchgate.net. The presence of radical scavengers like chloroform, sulfate, chloride, and ethanol (B145695) decreases the degradation efficiency, indicating that free radicals play a significant role in the degradation mechanism researchgate.netnih.gov. Various degradation by-products have been identified using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) researchgate.netnih.gov.

Another advanced approach involves the rapid H₂O₂-promoted oxidation of this compound using nanocatalysts such as [BMIM]PF₆/Pt/γ-Al₂O₃ . These catalysts exhibit significant activity towards the oxidation of this compound in the presence of hydrogen peroxide . Photocatalytic degradation using nano-TiO₂ has also been explored for the decolorization of azo dyes, which is relevant to this compound as it is also an azo dye researchgate.net.

Future research in this area is likely to focus on the development of novel, highly efficient, and reusable nanomaterials as catalysts, optimizing process parameters for maximum degradation efficiency and energy consumption, and gaining a deeper understanding of the degradation pathways and the toxicity of the by-products.

Here is a summary of sonocatalytic degradation efficiency data:

| Catalyst | Process | Decolorization Efficiency (%) (90 min) |

| 2% Dy-doped CdSe | Sonocatalysis | 91.32 |

| Undoped CdSe | Sonocatalysis | 56.13 |

| None | Sonolysis | 39.14 |

Advancements in Analytical and Bioanalytical Methodologies for this compound

Accurate and sensitive analytical and bioanalytical methods are crucial for the detection, quantification, and study of this compound in various matrices. High-Performance Liquid Chromatography (HPLC) is a primary technique used for the analysis of this compound sielc.comsielc.com. Reverse phase (RP) HPLC methods have been developed using mobile phases containing acetonitrile, water, and phosphoric acid sielc.comsielc.com. For Mass Spectrometry (MS) compatible applications, phosphoric acid can be replaced with formic acid sielc.comsielc.com. The availability of smaller particle size columns (3 µm) allows for faster Ultra-Performance Liquid Chromatography (UPLC) applications, which can be beneficial for high-throughput analysis and pharmacokinetics studies sielc.comsielc.com. These liquid chromatography methods are also scalable for preparative separation and isolation of impurities sielc.comsielc.com.

This compound is also known for its use as a stain, notably as a component of Coomassie Blue, in techniques like gel electrophoresis for separating protein fractions google.com. This application highlights its utility in analytical biochemistry for visualizing biomolecules google.com.

While not directly focused on this compound, research on the analytical development for related compounds like sodium azumolene (B1235849) has explored techniques such as Visible and UV spectrophotometry, and HPLC for chemical identification and quantification omicsonline.org. The UV spectrum of sodium azumolene showed an absorption peak at 339 nm, which was used for its determination omicsonline.org. Such spectrophotometric methods could potentially be explored and optimized for the analysis of this compound.

Future advancements in analytical and bioanalytical methodologies for this compound may involve the development of more sensitive and selective detection methods, miniaturization of analytical platforms (e.g., microfluidics coupled with detection), and the application of hyphenated techniques for comprehensive characterization and impurity profiling.

Exploration of Novel Biological Research Applications of this compound (Non-Clinical)

Beyond its historical diagnostic use related to blood volume and cardiac output determination ncats.io, this compound has appeared in non-clinical biological research contexts, particularly as a tool or marker. Its application as a stain in gel electrophoresis for visualizing proteins is a significant non-clinical research use in molecular biology and biochemistry laboratories google.com. This allows researchers to separate and analyze protein mixtures based on size, a fundamental technique in numerous biological studies.

This compound has also been utilized as a model dye in studies developing and evaluating microfluidic devices for chemical analysis, such as liquid-liquid extraction acs.orgqueensu.ca. In these non-clinical research applications, this compound is used to demonstrate and optimize the capabilities of microfluidic platforms for manipulating and analyzing liquids and performing chemical separations on a small scale acs.orgqueensu.ca. For instance, liquid-liquid extraction of this compound from water to octanol (B41247) has been performed on slippery liquid-infused porous surfaces (SLIPS)-based microfluidic devices to showcase their functionality acs.orgqueensu.ca.

Furthermore, this compound was included in a non-clinical screening effort to identify compounds with activity against Plasmodium falciparum, the parasite responsible for malaria, specifically looking for transmission blocking activity nih.gov. Although identified as a diagnostic aid in this context, its inclusion in such a screen represents an exploration of its potential biological interactions in a research setting nih.gov.

Future non-clinical biological research applications could potentially explore its interactions with various biomolecules or cellular components, its use as a tracer in non-living biological systems or models, or its integration into novel bioanalytical tools and assays.

Interdisciplinary Collaborations and Knowledge Translation in this compound Research

Advancing the understanding and application of this compound necessitates interdisciplinary collaborations and effective knowledge translation. The research on this compound spans several disciplines, including chemistry (synthesis, degradation), materials science (nanocatalyst development), environmental science (wastewater treatment), analytical chemistry (method development), and potentially biology (non-clinical applications).

Studies on the sonocatalytic degradation of this compound exemplify the interdisciplinary nature of this research, combining principles of chemistry, physics (ultrasound), and materials science researchgate.netresearchgate.netnih.gov. The development of novel catalysts requires expertise in materials synthesis and characterization, while understanding the degradation mechanisms involves chemical kinetics and analytical techniques researchgate.netnih.gov. The application of these degradation technologies for environmental remediation represents a direct translation of knowledge from fundamental research to address practical environmental problems researchgate.netresearchgate.netresearchgate.net.

Research into analytical methodologies for this compound often involves collaboration between chemists and researchers in fields requiring its detection or quantification, such as environmental monitoring or biological research sielc.comsielc.comgoogle.com. The use of this compound as a model compound in the development of microfluidic devices highlights collaboration between chemists, engineers, and analytical scientists acs.orgqueensu.ca.

While the search results provide examples of research spanning multiple disciplines, explicit details on formal interdisciplinary collaboration structures or dedicated knowledge translation initiatives specifically for this compound research are less prominent. Future efforts could focus on establishing collaborative networks between academic institutions, research centers, and potentially industry partners to accelerate research and facilitate the translation of findings into practical applications, particularly in areas like environmental technology and advanced analytical tools. Promoting the sharing of research data, methodologies, and best practices through conferences, workshops, and open-access publications will be crucial for effective knowledge translation.

Q & A

Basic Research Questions

Q. What are the validated synthesis protocols for Anazolene Sodium, and how can researchers ensure reproducibility?

- Methodological Answer : Begin with peer-reviewed literature (e.g., journals like Reviews in Analytical Chemistry) to identify established synthetic routes. Cross-reference experimental sections for reagent ratios, catalysts, and reaction conditions. Validate reproducibility by replicating procedures in triplicate, documenting deviations (e.g., temperature fluctuations, solvent purity). Use spectroscopic techniques (NMR, FTIR) to confirm structural consistency with published data . Include detailed metadata in supplementary materials, adhering to formatting guidelines for experimental replication .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Consult GHS classifications (e.g., skin/eye irritation categories) and Safety Data Sheets (SDS) to design hazard controls. Implement fume hoods for synthesis, wear nitrile gloves, and use secondary containment for spills. Reference incident reports (e.g., sodium azide accidents) to preempt risks . Conduct a risk assessment aligned with institutional biosafety guidelines, prioritizing ventilation and emergency response plans .

Q. How can researchers determine key physicochemical properties (e.g., solubility, stability) of this compound?

- Methodological Answer : Use OECD guidelines for solubility testing (shake-flask method) and HPLC-UV for quantification. For stability, design accelerated degradation studies under varied pH, temperature, and light exposure. Compare results against computational predictions (e.g., COSMO-RS) to identify outliers. Document methodological parameters (e.g., buffer composition, equilibration time) to enable cross-study validation .

Advanced Research Questions

Q. How should researchers address contradictions in reported pharmacological efficacy of this compound across in vitro vs. in vivo studies?

- Methodological Answer : Perform a meta-analysis to quantify variability sources (e.g., cell line heterogeneity, dosing regimens). Use Bland-Altman plots to assess agreement between models. Validate findings via orthogonal assays (e.g., CRISPR screening vs. animal toxicity profiles). Reference Sutherland et al.’s framework for interpreting statistical biases and extrapolation limits .

Q. What strategies optimize this compound’s synthesis yield while minimizing byproducts?

- Methodological Answer : Apply Design of Experiments (DoE) to test factorial combinations (e.g., catalyst loading, reaction time). Analyze via response surface methodology (RSM) to identify optimal conditions. Characterize byproducts with LC-MS/MS and compare against impurity databases. Use green chemistry metrics (e.g., E-factor) to assess sustainability trade-offs .

Q. How can cross-disciplinary studies (e.g., environmental toxicology) integrate this compound data while ensuring methodological consistency?

- Methodological Answer : Establish a unified data ontology for parameters like EC50 or bioaccumulation factors. Use federated search tools to aggregate datasets from chemistry, biology, and environmental science repositories. Validate cross-domain reproducibility via inter-laboratory comparisons, citing standardized protocols (e.g., ISO 11269 for soil toxicity) .

Q. What statistical approaches resolve discrepancies in this compound’s dose-response relationships across studies?

- Methodological Answer : Apply mixed-effects models to account for inter-study variability. Use sensitivity analysis to identify influential outliers. Validate with Bayesian hierarchical models, incorporating prior distributions from historical data. Report confidence intervals and effect sizes using TRIPOD guidelines for transparency .

Methodological Frameworks for Data Quality

- Literature Review : Use federated search engines (e.g., CAS SciFinder) with Boolean operators to filter primary sources. Exclude non-peer-reviewed platforms (e.g., ) .

- Data Contradiction Analysis : Follow the FLOAT method to scope questions, triangulate datasets, and apply causal inference models .

- Ethical Reporting : Align with Beilstein Journal’s requirements for supplementary data, author contributions, and conflict-of-interest statements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.